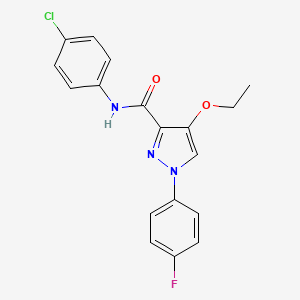
3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. Benzenesulfonamides are a group of compounds known for their diverse biological activities, including their role as inhibitors for various enzymes. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their biochemical evaluations, which can provide insights into the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions to introduce various functional groups that confer the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in the first paper involves the creation of a structure-activity relationship (SAR) and biochemical characterization of the compounds as inhibitors of kynurenine 3-hydroxylase . Similarly, the second paper discusses the synthesis of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives by reacting potassium salts with different amines . These methods could be analogous to the synthesis of the compound , which would involve the introduction of a tetrahydrofuran and pyrazole moiety to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The presence of substituents like chloro, fluoro, and various heterocyclic rings can significantly influence the binding affinity and specificity of these compounds towards their target enzymes. For example, the high-affinity inhibitors of kynurenine 3-hydroxylase mentioned in the first paper have specific substituents that enhance their activity . The compound , with its chloro, fluoro, and tetrahydrofuran-3-yl substituents, would be expected to have a unique conformation that could be analyzed for potential enzyme inhibition.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biochemical interactions of similar compounds with enzymes. For instance, the compounds in the first paper were found to be potent inhibitors of kynurenine 3-hydroxylase, affecting the kynurenine pathway after neuronal injury . The second paper's compounds showed antitumor activity, with specific reactivity towards certain cancer cell lines . These findings suggest that the compound may also participate in significant biochemical reactions, potentially leading to therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of the compound are not provided in the papers, but the properties of similar compounds can offer some predictions. For example, the presence of a tetrahydrofuran moiety could affect the solubility and the overall hydrophilic/hydrophobic balance of the compound. The introduction of chloro and fluoro groups could influence the compound's reactivity and stability. These properties are essential for the compound's biological activity and pharmacokinetic profile.
科学的研究の応用
Antidiabetic Activity
Compounds structurally related to "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" have been synthesized and evaluated for their potential antidiabetic effects. For example, fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives have shown significant hypoglycemic activity, suggesting their utility as antidiabetic agents. These compounds underwent various chemical reactions, including condensation and cyclization, to explore their drug-like properties and antidiabetic efficacy, providing a foundation for future drug discovery efforts (Faidallah et al., 2016).
Antitumor and Anticancer Properties
Research has also focused on synthesizing and evaluating the bioactivity of compounds with structural similarities to "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" for their antitumor and anticancer properties. Certain sulfonamide derivatives have been identified as potential leads for anticancer drug development due to their cytotoxic activities and ability to inhibit carbonic anhydrase enzymes, which are relevant to cancer progression and metastasis (Gul et al., 2016).
Enzyme Inhibition for Drug Discovery
The inhibition of carbonic anhydrase (CA) enzymes by derivatives of "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" has been extensively studied. These compounds have shown promising inhibitory activity against human CA isoforms, which is crucial for various therapeutic applications, including glaucoma, edema, and epilepsy treatment. The selective inhibition of specific CA isoforms by these sulfonamide derivatives underscores their potential in targeted therapy (Gul et al., 2016).
Sensing and Detection Applications
Beyond therapeutic applications, derivatives of "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" have been explored as fluorometric sensors for detecting metal ions, such as Hg2+. These compounds exhibit selective "turn-off" sensing capabilities for Hg2+, highlighting their potential in environmental monitoring and the development of diagnostic tools (Bozkurt & Gul, 2018).
特性
IUPAC Name |
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBINFSBKFEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


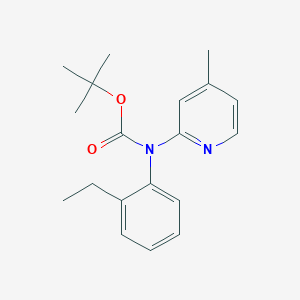
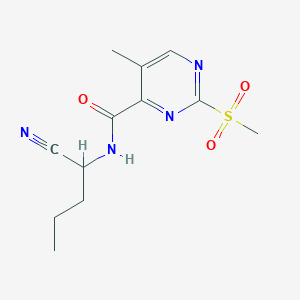



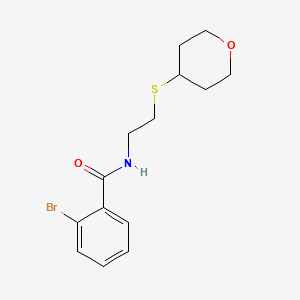
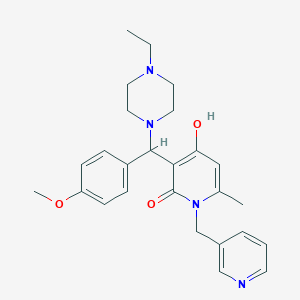
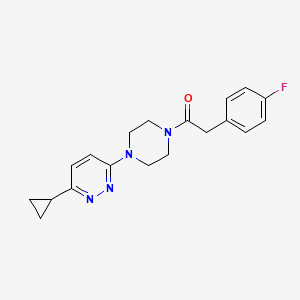

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
